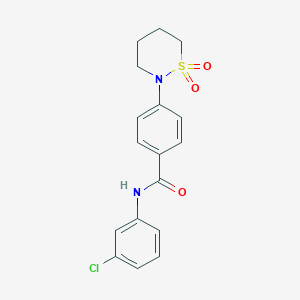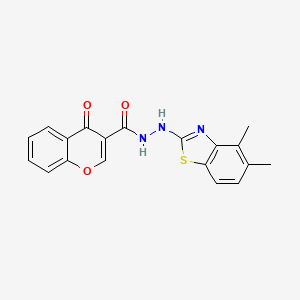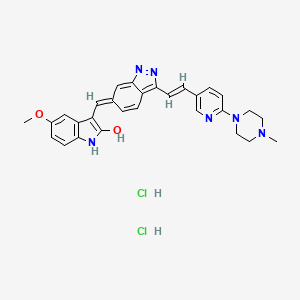![molecular formula C18H11N3O3S B2729046 N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide CAS No. 313405-24-2](/img/structure/B2729046.png)
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide: is a complex organic compound that features a naphtho[1,2-d]thiazole moiety linked to a 3-nitrobenzamide group
作用机制
Target of Action
Thiazole derivatives, which n-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is a part of, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, which can lead to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have various molecular and cellular effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the chemical environment .
生化分析
Biochemical Properties
It is known that the thiazole ring, a key component of this compound, can interact with various biomolecules and affect biological outcomes . The substituents at different positions on the thiazole ring can alter these interactions and the therapeutic outcomes of the compound .
Cellular Effects
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide has been found to have effects on cellular processes. For instance, it has been reported to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential . This activation can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its activation of KCa2 and KCa3.1 potassium channels . This activation can lead to changes in gene expression and enzyme activity, affecting the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that the compound can potentiate the endothelium-derived hyperpolarizing factor response, which can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the compound can lower blood pressure in mice, suggesting potential therapeutic applications for hypertension .
Metabolic Pathways
Given its activation of potassium channels, it is likely that the compound interacts with enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Given its effects on cellular processes, it is likely that the compound interacts with transporters or binding proteins that influence its localization or accumulation .
Subcellular Localization
Given its activation of potassium channels, it is likely that the compound is localized to specific compartments or organelles where these channels are present .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain pure N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Drug Development: It is being investigated for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Electronics: It may be used in the development of organic semiconductors for electronic devices.
相似化合物的比较
Naphtho[1,2-d]thiazol-2-ylamine: This compound is structurally similar but lacks the nitrobenzamide group.
2-substituted benzothiazoles: These compounds share the thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both the naphtho[1,2-d]thiazole and 3-nitrobenzamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQOLFEICIPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2728966.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate](/img/structure/B2728967.png)
![2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2728968.png)
![1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2728970.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728971.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![5-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B2728980.png)
![4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine](/img/structure/B2728981.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)
